molecular formula C16H21NO2 B2363476 ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate CAS No. 1005095-99-7

ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate

Cat. No.: B2363476
CAS No.: 1005095-99-7
M. Wt: 259.349
InChI Key: XJCLMIPLNVXPDG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products

The major products formed from these reactions can vary widely. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism by which ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Properties

IUPAC Name

ethyl 3-phenyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-19-16(18)13-11-15(12-7-4-3-5-8-12)17-10-6-9-14(13)17/h3-5,7-8,13-15H,2,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCLMIPLNVXPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(N2C1CCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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